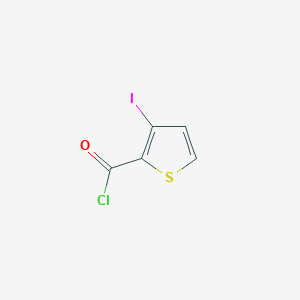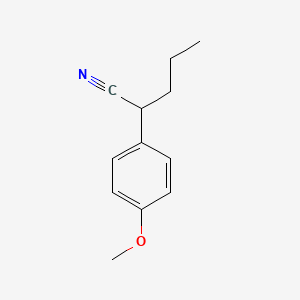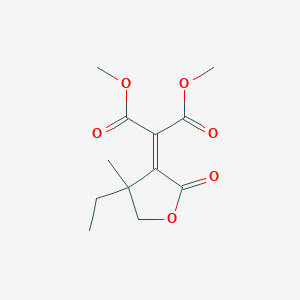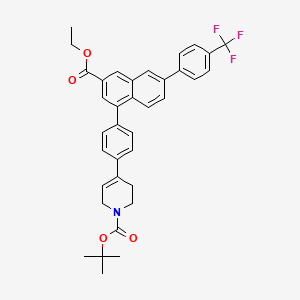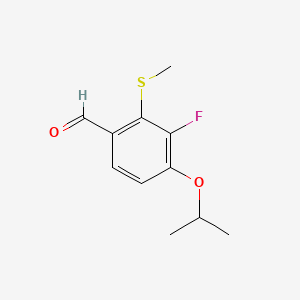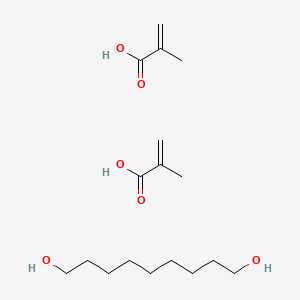
2-Methylprop-2-enoic acid;nonane-1,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylprop-2-enoic acid;nonane-1,9-diol typically involves the esterification of 2-methylprop-2-enoic acid with nonane-1,9-diol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions
2-Methylprop-2-enoic acid;nonane-1,9-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methylprop-2-enoic acid;nonane-1,9-diol has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is used in the preparation of biomaterials and hydrogels for tissue engineering.
Medicine: It is utilized in drug delivery systems and as a component in dental materials.
Industry: The compound is used in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of 2-Methylprop-2-enoic acid;nonane-1,9-diol involves its ability to undergo polymerization reactions. The ester groups in the compound can form cross-linked networks, which contribute to its mechanical strength and stability. The molecular targets and pathways involved in these reactions include radical polymerization and coordination polymerization .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylprop-2-enoic acid;decane-1,10-diol
- 2-Methylprop-2-enoic acid;octane-1,8-diol
- 2-Methylprop-2-enoic acid;heptane-1,7-diol
Uniqueness
2-Methylprop-2-enoic acid;nonane-1,9-diol is unique due to its specific chain length and the presence of two ester groups, which provide distinct properties such as higher flexibility and better mechanical strength compared to its shorter or longer chain analogs .
Properties
Molecular Formula |
C17H32O6 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-methylprop-2-enoic acid;nonane-1,9-diol |
InChI |
InChI=1S/C9H20O2.2C4H6O2/c10-8-6-4-2-1-3-5-7-9-11;2*1-3(2)4(5)6/h10-11H,1-9H2;2*1H2,2H3,(H,5,6) |
InChI Key |
BYMITEZBCBCIQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.C(CCCCO)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride](/img/structure/B14014733.png)

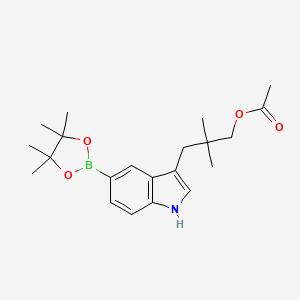
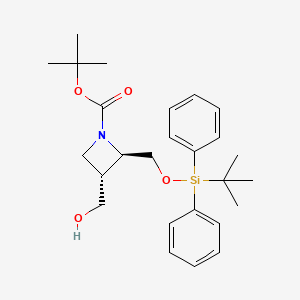
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14014754.png)

![Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14014765.png)
